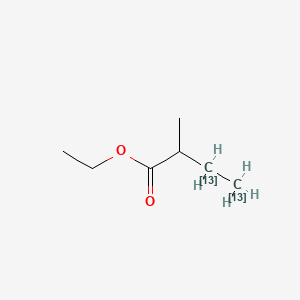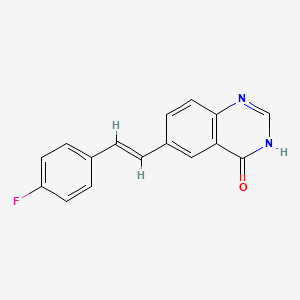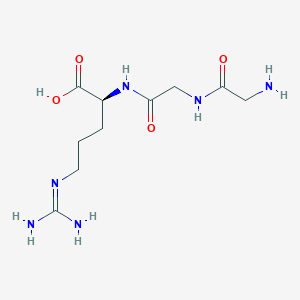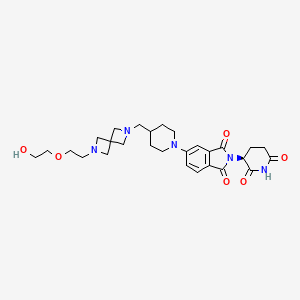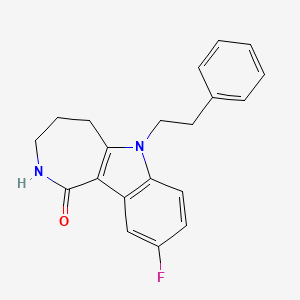
BChE-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BChE-IN-23 is a compound known for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. This compound has shown promise in research related to Alzheimer’s disease due to its ability to selectively inhibit BChE, which is involved in cholinergic neurotransmission .
準備方法
The synthesis of BChE-IN-23 involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the use of 1,2,3,4-tetrahydro-9H-carbazole derivatives, which are synthesized through a series of reactions involving various reagents and conditions
化学反応の分析
BChE-IN-23 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
BChE-IN-23 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of BChE in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting BChE activity.
作用機序
BChE-IN-23 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets involved include the active site residues of BChE, which interact with the inhibitor through various non-covalent interactions .
類似化合物との比較
BChE-IN-23 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include:
Bambuterol: A known BChE inhibitor with different structural features.
Rivastigmine: Another BChE inhibitor used in the treatment of Alzheimer’s disease.
Pancuronium bromide: A compound with BChE inhibitory activity but different pharmacological properties
These compounds share the common feature of inhibiting BChE but differ in their chemical structures, selectivity, and therapeutic applications.
特性
分子式 |
C20H19FN2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
9-fluoro-6-(2-phenylethyl)-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24) |
InChIキー |
CCBXYVOCHXEAGU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



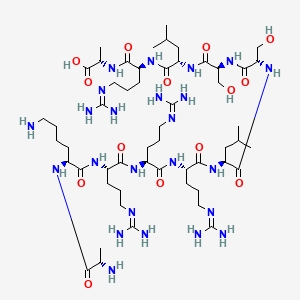
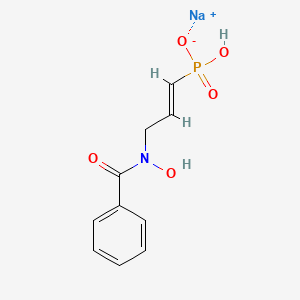
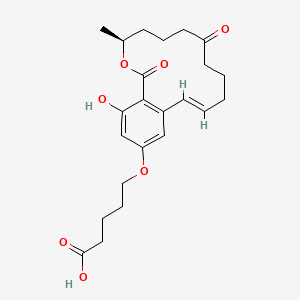

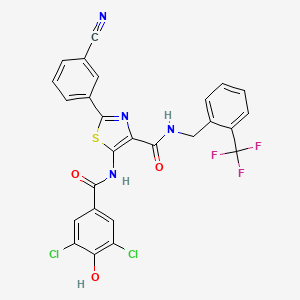
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
